N-isopropyl-N'-(phenylacetyl)thiourea
Description
N-Isopropyl-N'-(phenylacetyl)thiourea is a thiourea derivative characterized by an isopropyl group on one nitrogen and a phenylacetyl moiety (a phenyl group attached to an acetyl chain) on the adjacent nitrogen. Thioureas are sulfur- and nitrogen-containing compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-phenyl-N-(propan-2-ylcarbamothioyl)acetamide |
InChI |
InChI=1S/C12H16N2OS/c1-9(2)13-12(16)14-11(15)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
UBUHRLJBGKSVEO-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=S)NC(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)NC(=S)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thioureas
Key Structural Features
Thiourea derivatives are defined by their R₁-NH-CS-NH-R₂ backbone. Substituents (R₁, R₂) critically influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:
Table 1: Comparison of Thiourea Derivatives
*Estimated based on structural analogs.
Substituent Effects on Properties
- Steric Effects : Isopropyl and neopentyl groups (e.g., in CAS 15093-39-7) create steric hindrance, which may reduce enzymatic degradation but also limit receptor binding .
- Electronic Effects : The acetyl group in phenylacetyl may enhance electron-withdrawing properties, altering hydrogen-bonding capacity and receptor interactions compared to simpler phenyl derivatives .
Anticancer and Enzyme Inhibition
Thiourea derivatives like N-benzoyl-N'-phenylthiourea exhibit EGFR tyrosine kinase inhibition, a mechanism critical in cancer therapy . The phenylacetyl group in this compound may similarly target kinase domains through aromatic stacking interactions, though its efficacy would depend on substituent geometry and electronic profile.
Antimicrobial Potential
Amino acid-modified thioureas (e.g., M1/M2 in ) demonstrate enhanced anti-amoebic activity due to hydrophilic moieties improving receptor selectivity. In contrast, the hydrophobic phenylacetyl group in the target compound might favor activity against lipid-rich microbial membranes .
Antileishmanial Activity
N-Isopropyl-N′-phenylthiourea (3b) shows antileishmanial properties, suggesting that the isopropyl group contributes to protozoan membrane disruption . The addition of a phenylacetyl group could modulate solubility and target affinity, though this requires experimental validation.
Analytical Data
- NMR Symmetry : C₂-symmetric thioureas (e.g., ) show simplified NMR spectra due to equivalent protons. The asymmetry of this compound would result in distinct splitting patterns, aiding structural confirmation .
- LogP and Solubility : Analogous compounds like CAS 15093-39-7 have experimental LogP values (~3.5), suggesting moderate lipophilicity. The phenylacetyl group may increase LogP further, impacting bioavailability .
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